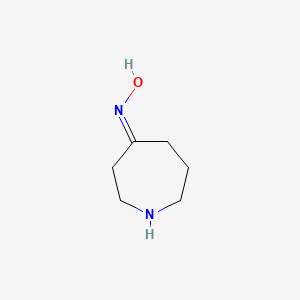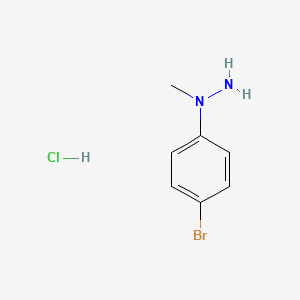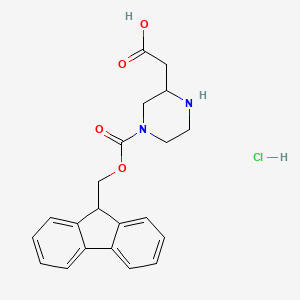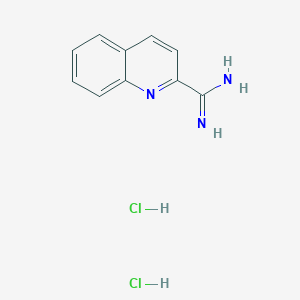
Quinoline-3-carboxamidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline-3-carboxamidine dihydrochloride is a compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-3-carboxamidine dihydrochloride typically involves the reaction of quinoline-3-carboxylic acid with an appropriate amidine source under acidic conditions. One common method involves the use of ammonium chloride and a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amidine group. The reaction is usually carried out under reflux conditions, followed by purification to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
Quinoline-3-carboxamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxamide or quinoline-3-carboxylic acid under specific conditions.
Reduction: Reduction reactions can convert the compound into different derivatives, such as quinoline-3-carboxamidine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline-3-carboxamide, quinoline-3-carboxylic acid, and various substituted quinoline derivatives. These products can exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
科学的研究の応用
Quinoline-3-carboxamidine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: Investigated for its antimicrobial and antimalarial properties, making it a candidate for drug development.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
作用機序
The mechanism of action of quinoline-3-carboxamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, contributing to its anticancer effects .
類似化合物との比較
Similar Compounds
Quinoline-3-carboxamide: Similar in structure but lacks the amidine group.
Quinoline-3-carboxylic acid: Another derivative with a carboxylic acid group instead of the amidine group.
Quinoline-3-carboxaldehyde: Contains an aldehyde group at the 3-position of the quinoline ring.
Uniqueness
Quinoline-3-carboxamidine dihydrochloride is unique due to the presence of the amidine group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. As a result, it exhibits higher potency and selectivity in its biological activities compared to its analogs .
特性
IUPAC Name |
quinoline-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3.2ClH/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8;;/h1-6H,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHJWNBTNHKAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)



![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B6354084.png)





